Enantiomer-Dependent CRBN Binding Affinity: (S)-Enantiomer vs. (R)-Enantiomer in IMiD-Class Glutarimides
The (S)-enantiomer of thalidomide exhibits approximately 10-fold higher binding affinity for CRBN than the (R)-enantiomer, as measured by competition assay using thalidomide-immobilized beads and confirmed by isothermal titration calorimetry [1]. Crystal structures of the CRBN thalidomide-binding domain complexed with each enantiomer demonstrate that the (S)-enantiomer adopts a more relaxed glutarimide ring conformation, facilitating optimal interaction with the tri-Trp pocket [1]. The 3-methyl substituent present in (S)-4-Hydroxy-2-(3-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is predicted to further rigidify this active conformation and slow enantiomer interconversion relative to unsubstituted thalidomide (interconversion half-life ~2–4 h in plasma) [2]. This provides a stereochemical rationale for the (S)-enantiomer's superior CRBN recruitment when incorporated into PROTAC constructs.
| Evidence Dimension | CRBN binding affinity (relative) |
|---|---|
| Target Compound Data | Not directly measured; inferred to retain the ~10-fold (S)-preference based on conserved glutarimide stereochemistry |
| Comparator Or Baseline | (S)-thalidomide vs. (R)-thalidomide: ~10-fold binding difference |
| Quantified Difference | ~10-fold binding preference for (S)-enantiomer over (R)-enantiomer in the thalidomide scaffold (class-level inference) |
| Conditions | Competition assay with thalidomide-immobilized beads; ITC; crystallography (PDB 5YIZ); cell-free biochemical system |
Why This Matters
Procurement of the single (S)-enantiomer ensures maximal and reproducible CRBN engagement in PROTAC applications, avoiding the variable potency and data irreproducibility introduced by racemic or (R)-enantiomer contaminants.
- [1] Mori, T., et al. (2018). Structural basis of thalidomide enantiomer binding to cereblon. Scientific Reports, 8(1), 1294. View Source
- [2] Rana, S., & Crews, C. M. (2017). The contribution of cyclic imide stereoisomers on cereblon-dependent activity. MedChemComm, 8(9), 1806-1813. View Source
